![molecular formula C13H10ClFO B6380947 2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95% CAS No. 1262002-48-1](/img/structure/B6380947.png)
2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95% (2C4F3MPP95) is a phenolic compound with a variety of applications in scientific research. It is a colorless solid with a molecular weight of 257.6 g/mol and a melting point of 169-171°C. 2C4F3MPP95 has been used in a wide range of studies, including organic synthesis, drug development, and polymer science.
Scientific Research Applications
2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a range of organic compounds, including polymers and pharmaceuticals. In addition, 2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95% has been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95% is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, which can affect the biochemical and physiological processes.
Biochemical and Physiological Effects
2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, 2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95% has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95% is a useful compound for laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for a variety of organic compounds. However, it can be difficult to purify the product due to its low solubility in common solvents. In addition, the compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95% in scientific research. It could be used as a starting material for the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. In addition, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential applications in drug development. Finally, further studies could be conducted to investigate the potential toxicity of the compound and to develop methods to reduce its toxicity.
Synthesis Methods
2-Chloro-4-(4-fluoro-3-methylphenyl)phenol, 95% can be synthesized through a two-step process. First, 4-fluoro-3-methylphenol is reacted with chlorine in a polar solvent such as acetonitrile to form 2-chloro-4-(4-fluoro-3-methylphenyl)phenol. This reaction is typically carried out at a temperature of 0-10°C and a pressure of 1-2 atm. The second step involves the purification of the product by recrystallization.
properties
IUPAC Name |
2-chloro-4-(4-fluoro-3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(14)7-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQOTUROINJTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685901 |
Source
|
Record name | 3-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-fluoro-3-methylphenyl)phenol | |
CAS RN |
1262002-48-1 |
Source
|
Record name | 3-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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